2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate
CAS No.: 1208081-14-4
Cat. No.: VC3286263
Molecular Formula: C8H9F3N2O4
Molecular Weight: 254.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208081-14-4 |
---|---|
Molecular Formula | C8H9F3N2O4 |
Molecular Weight | 254.16 g/mol |
IUPAC Name | ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate;hydrate |
Standard InChI | InChI=1S/C8H7F3N2O3.H2O/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11;/h3H,2H2,1H3,(H,12,13,15);1H2 |
Standard InChI Key | CWDYMANTTHSEMB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F.O |
Canonical SMILES | CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F.O |
Introduction
Chemical Identity and Structure
2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate is a specialized pyrimidine derivative with significant pharmaceutical research applications. The compound features a pyrimidine core structure with multiple functional groups that contribute to its chemical reactivity and potential biological activities. The hydroxyl group at position 2, trifluoromethyl group at position 4, and carboxylic acid ethyl ester at position 5 create a unique electronic environment that makes this compound valuable for pharmaceutical applications.
Basic Identification Parameters
The compound can be identified through several key parameters that are essential for its characterization and quality control in research and development settings.
Table 1: Identification Parameters of 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate
Parameter | Value |
---|---|
CAS Number | 1208081-14-4 |
Molecular Formula | C₈H₉F₃N₂O₄ |
Molecular Weight | 254.16 g/mol |
Standard Purity | Not Less Than 97% |
The compound is registered with the Chemical Abstracts Service (CAS) under the number 1208081-14-4, which serves as its unique identifier in chemical databases and literature . Its molecular formula C₈H₉F₃N₂O₄ indicates the presence of eight carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and four oxygen atoms in its structure . The calculated molecular weight of 254.16 g/mol reflects its size and mass properties that influence its physical characteristics and reactivity .
Physical and Chemical Properties
Structural Characteristics
The compound features a pyrimidine heterocyclic core with multiple functional groups that determine its chemical behavior. The trifluoromethyl group (CF₃) at position 4 contributes to the compound's lipophilicity and metabolic stability, which are critical factors in drug development. The hydroxyl group at position 2 offers hydrogen bonding capabilities that may influence both the compound's solubility and its potential interactions with biological targets. The carboxylic acid ethyl ester group at position 5 adds further functionality for potential modification in synthetic pathways.
Solubility and Stability
While specific solubility data for this exact compound is limited in the provided search results, trifluoromethylated pyrimidines generally exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The hydrate form suggests that the compound incorporates water molecules in its crystal structure, which may influence its dissolution properties and stability under various storage conditions.
Applications in Pharmaceutical Research
Role as a Chemical Intermediate
2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate serves primarily as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound's unique structure with multiple functional groups makes it particularly useful for constructing more complex molecules with potential therapeutic activities .
Manufacturers like MolCore describe this compound as a critical API intermediate supplying global pharmaceutical and research industries . The presence of reactive functional groups allows for further modification and incorporation into larger molecular structures during drug development processes.
Relationship to Pyrimidine-Based Therapeutics
The broader context of pyrimidine-based drugs helps illustrate the potential significance of this specific compound. Pyrimidine derivatives have demonstrated significant impact in various therapeutic areas, including:
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Anti-infective agents
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Anticancer drugs
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Anti-inflammatory compounds
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Central nervous system modulators
Recent advances in pyrimidine-based drug discovery have expanded the applications of these compounds across multiple disease areas . The trifluoromethyl group, in particular, has gained prominence in medicinal chemistry for its ability to enhance metabolic stability and membrane permeability of drug candidates.
Structural Relationships and Comparisons
Related Trifluoromethylated Pyrimidines
Several structurally related compounds provide context for understanding the properties and potential applications of 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate.
Table 2: Comparison with Related Trifluoromethylated Pyrimidine Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate | 1208081-14-4 | C₈H₉F₃N₂O₄ | 254.16 |
2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid methyl ester hydrate | 886212-78-8 | C₇H₅F₃N₂O₃·H₂O | 240.137 |
4-Hydroxy-2-(trifluoromethyl)pyrimidine | 1546-80-1 | C₅H₃F₃N₂O | 164.087 |
The comparison reveals structural variations primarily in the ester group (ethyl versus methyl) and the position of the hydroxyl and trifluoromethyl groups on the pyrimidine ring . These subtle differences can significantly impact the compounds' reactivity, pharmacokinetic properties, and potential biological activities.
Current Research Trends
Synthesis Optimization
Current research efforts in the field of trifluoromethylated pyrimidines focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. These approaches often utilize alternative catalysts, greener solvents, and innovative reaction conditions to improve yields and reduce waste generation.
Application Expansion
Research into novel applications for trifluoromethylated pyrimidines continues to expand across multiple therapeutic areas. The integration of these compounds into hybrid structures with other biologically active moieties represents a promising direction for developing new pharmaceutical leads .
For instance, recent advances have explored the synthesis of chrysin-substituted pyrimidine-piperazine hybrids and isatin-pyrimidine hybrids through innovative synthetic pathways . These efforts highlight the versatility of pyrimidine derivatives as building blocks for constructing more complex molecular architectures with enhanced or novel biological activities.
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